

physical and chemical properties of 2-Bromo-1-fluoro-4-iodobenzene

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Compound of Interest

Compound Name: **2-Bromo-1-fluoro-4-iodobenzene**

Cat. No.: **B1272178**

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An In-depth Technical Guide to 2-Bromo-1-fluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-fluoro-4-iodobenzene is a tri-substituted halogenated aromatic compound that serves as a pivotal intermediate in modern organic synthesis.^{[1][2]} Its unique molecular architecture, featuring bromine, fluorine, and iodine atoms on a benzene ring, provides a platform for versatile and selective chemical transformations.^{[2][3]} This compound is particularly valued in the pharmaceutical and advanced materials sectors for its role as a key building block in the synthesis of complex, biologically active molecules and novel materials.^{[1][2]} The differential reactivity of its halogen substituents makes it an excellent candidate for sequential cross-coupling reactions, enabling the efficient construction of intricate molecular frameworks.^{[1][3][4]}

Core Physical and Chemical Properties

The physical and chemical characteristics of **2-Bromo-1-fluoro-4-iodobenzene** are foundational to its application in synthesis. The compound is typically a colorless to pale yellow liquid or a white crystalline solid, depending on purity and ambient temperature.^{[1][5][6]} Key properties are summarized below for clear reference.

Table 1: Physical and Chemical Data for 2-Bromo-1-fluoro-4-iodobenzene

Property	Value	Source(s)
CAS Number	202865-73-4	[1][7][8]
Alternate CAS	811842-30-5, 136434-77-0	[2][3][5]
Molecular Formula	C ₆ H ₃ BrFI	[1][8]
Molecular Weight	300.89 g/mol	[1][8]
Appearance	Colorless to light orange/yellow clear liquid; White to cream/yellow powder or crystals	[1][5][6][9]
Boiling Point	224-225 °C (lit.)	[7]
Melting Point	34 - 38 °C	[5]
Density	2.323 - 2.33 g/mL at 25 °C (lit.)	[1][7]
Refractive Index (n _{20/D})	1.6275 - 1.6315	[1][7][9]
Purity	≥ 97.5 - 98% (GC)	[1][5][9]
Storage	Keep in a dark place, sealed in dry, room temperature or 2-8°C	[10][11]

Chemical Reactivity and Synthetic Applications

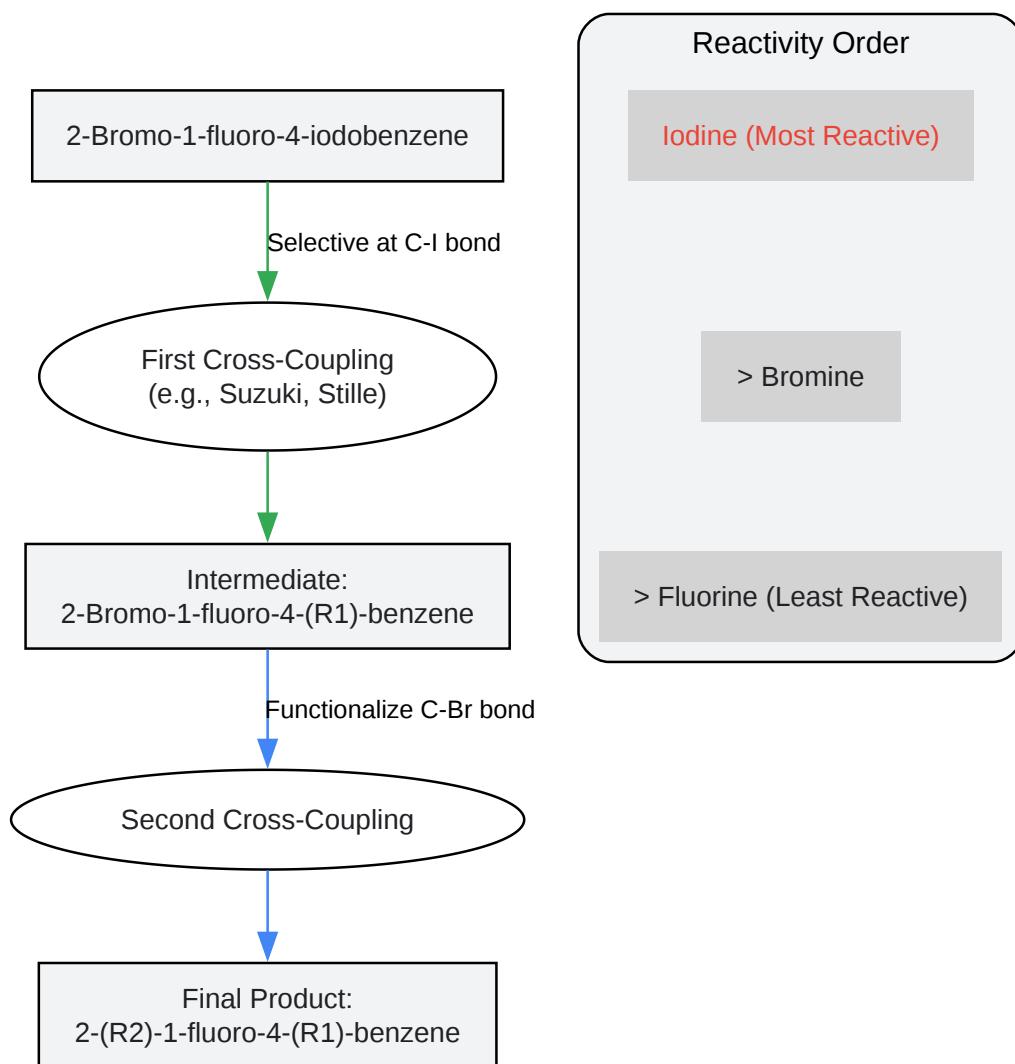
The synthetic utility of **2-Bromo-1-fluoro-4-iodobenzene** stems from the distinct reactivity of its three halogen substituents. This differential reactivity allows for programmed, sequential functionalization, which is a powerful strategy in multi-step synthesis.

The iodine atom is the most reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond strength of the carbon-iodine bond compared to the carbon-bromine bond.[3] [12][13] This enables the selective introduction of aryl, heteroaryl, or other organic moieties at the C-4 position via reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, while leaving the bromine atom at the C-2 position available for subsequent transformations.[1]

[3][4] The fluorine atom is generally the least reactive towards common cross-coupling conditions and influences the electronic properties of the molecule.[3]

This hierarchical reactivity makes the compound an exceptionally versatile building block for creating complex, multi-substituted aromatic structures, which are common motifs in active pharmaceutical ingredients (APIs) and advanced materials.[2][4] It is frequently employed in the development of anti-cancer agents and antibiotics.[1]

Logical Flow of Sequential Cross-Coupling



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Caption: Logical workflow for sequential functionalization of **2-Bromo-1-fluoro-4-iodobenzene**.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide generalized protocols for key reactions involving this substrate.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol details a representative procedure for the selective coupling at the C-4 position (C-I bond).[\[12\]](#) Conditions may require optimization based on the specific boronic acid used.

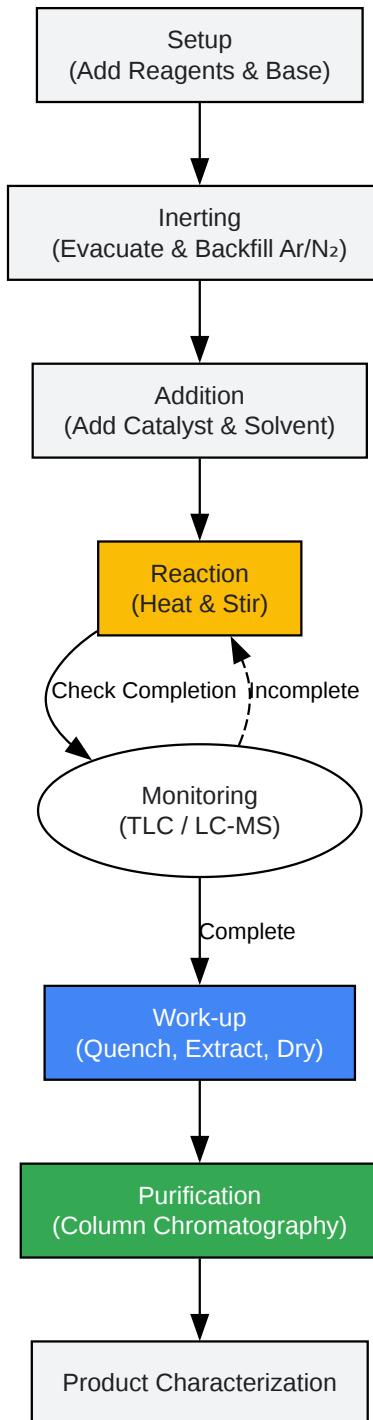
Materials and Reagents:

- **2-Bromo-1-fluoro-4-iodobenzene** (1.0 equiv)
- Arylboronic acid (1.1 - 1.2 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 equiv)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)
- Reaction vessel (e.g., Schlenk flask)
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)
- Standard glassware for work-up and purification (separatory funnel, rotary evaporator)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add **2-Bromo-1-fluoro-4-iodobenzene**, the arylboronic acid, and the base.[12]
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[12]
- Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst. [12] Subsequently, add the degassed solvent mixture via syringe.[12]
- Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[14]
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[12]
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[12] Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent.[12] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[12]
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-bromo-1-fluorobenzene product.[12]

Experimental Workflow for Suzuki Coupling

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Caption: General laboratory workflow for a Suzuki cross-coupling reaction.

Protocol 2: Stille Coupling

This protocol provides a general procedure for Stille coupling, which utilizes organostannane reagents.[\[15\]](#)[\[16\]](#) Organotin compounds are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[\[15\]](#)

Materials and Reagents:

- **2-Bromo-1-fluoro-4-iodobenzene** (1.0 equiv)
- Organostannane reagent (e.g., vinyltributyltin, 1.1 - 1.2 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%)[\[16\]](#)
- Anhydrous, degassed solvent (e.g., Toluene, DMF, or THF)[\[15\]](#)[\[16\]](#)
- Optional additive (e.g., LiCl)
- Reaction vessel, stirrer, and inert gas supply as in Protocol 1

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask, add **2-Bromo-1-fluoro-4-iodobenzene** and the palladium catalyst.[\[16\]](#)
- Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[\[16\]](#)
- Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe and stir the mixture for 5 minutes.[\[16\]](#) Then, add the organostannane reagent via syringe.[\[16\]](#)
- Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) using an oil bath.[\[16\]](#)[\[17\]](#)
- Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Work-up: After cooling to room temperature, the mixture is often treated with an aqueous solution of KF to precipitate tin byproducts as insoluble fluorides, which can be removed by filtration. The filtrate is then subjected to a standard aqueous work-up.

- Purification: The crude product is purified by flash column chromatography.

Spectroscopic Data and Characterization

While comprehensive, experimentally-derived public spectra for **2-Bromo-1-fluoro-4-iodobenzene** are not readily available, characterization would rely on standard spectroscopic techniques.[18]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by C-X stretching vibrations in the fingerprint region. The C-I stretch is expected at the lowest wavenumber (approx. 500-600 cm^{-1}), followed by the C-Br stretch (approx. 600-700 cm^{-1}), and the C-F stretch at a higher wavenumber (approx. 1000-1200 cm^{-1}).[19] Aromatic C-H and C=C stretching and bending vibrations would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electronic effects of the three different halogen substituents.
- ^{13}C NMR: The spectrum would display six signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens.
- ^{19}F NMR: A single resonance would confirm the presence of the fluorine atom.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight. A characteristic isotopic pattern would be observed due to the presence of bromine (^{79}Br and ^{81}Br in ~1:1 ratio).

Safety and Handling

2-Bromo-1-fluoro-4-iodobenzene is an irritant.[8] The aggregated GHS information indicates that it causes skin and serious eye irritation and may cause respiratory irritation.[8]

Table 2: GHS Hazard Information

Hazard Code	Description	Source
H315	Causes skin irritation	[8]
H319	Causes serious eye irritation	[8]
H335	May cause respiratory irritation	[8]

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.

Conclusion

2-Bromo-1-fluoro-4-iodobenzene is a high-value synthetic intermediate with a unique reactivity profile that enables the strategic and selective construction of complex organic molecules.[3] Its utility in sequential cross-coupling reactions makes it an indispensable tool for researchers in drug discovery and materials science.[1][2] A thorough understanding of its physical properties, chemical reactivity, and proper handling procedures is essential for its effective and safe utilization in research and development.

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